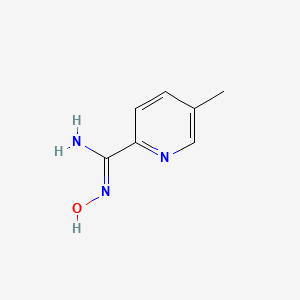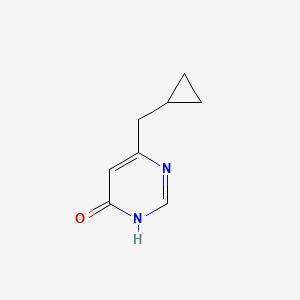
6-(Cyclopropylmethyl)pyrimidin-4-ol
Vue d'ensemble
Description
“6-(Cyclopropylmethyl)pyrimidin-4-ol” is a chemical compound that has been identified as a potential plant activator . It belongs to the pyridyl-pyrimidine derivative family . This compound is fully soluble in water and has a molecular formula of C9H12N2O.
Chemical Reactions Analysis
The compound “6-(Cyclopropylmethyl)pyrimidin-4-ol” has been found to enhance the expression of genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in A. thaliana . This suggests that it may participate in chemical reactions related to plant defense mechanisms.Physical And Chemical Properties Analysis
The compound “6-(Cyclopropylmethyl)pyrimidin-4-ol” is fully soluble in water . It has a molecular formula of C9H12N2O and an average mass of 241.288 Da .Applications De Recherche Scientifique
Crop Protection
PPA is a functional analogue of salicylic acid (SA) and has been used in crop protection . It activates plant defense responses, providing an attractive alternative to conventional biocidal agrochemicals . However, its use in crop protection must consider certain factors, including incomplete disease reduction and the fitness cost for plants .
Plant Growth Promotion
PPA has been found to promote the growth of plants. It was observed to increase the fresh weight of rice (Oryza sativa) and Arabidopsis plants at low concentrations . This makes it a potential growth promoter in agriculture .
Enhancement of Plant Defense Mechanisms
PPA enhances the expression of genes related to reactive oxygen species (ROS), defenses, and SA in Arabidopsis thaliana . This suggests that PPA can prime plant defenses, rather than directly activating them .
Disease Resistance
PPA stimulates plant disease resistance. During bacterial infection, Arabidopsis plants pretreated with PPA showed dramatically decreased disease symptoms and an earlier and stronger ROS burst, compared with plants pretreated with benzothiadiazole S-methyl ester (BTH), a functional analog of SA .
Root Development
In addition to promoting plant growth, PPA also promotes lateral root development . This could potentially improve the overall health and productivity of the plant .
Discovery of Unknown Components of Plant Immune System
The use of PPA and similar compounds may contribute to the discovery of unknown components of the plant immune system . This could potentially lead to the development of new strategies for enhancing plant immunity .
Mécanisme D'action
Target of Action
The primary target of 6-(Cyclopropylmethyl)pyrimidin-4-ol, also known as PPA (pyrimidin-type plant activator), is the plant defense system . It induces plant defense responses to a broad spectrum of pathogens .
Mode of Action
6-(Cyclopropylmethyl)pyrimidin-4-ol interacts with its targets by enhancing the expression of genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in plants . During bacterial infection, plants pretreated with this compound show dramatically decreased disease symptoms and an earlier and stronger ROS burst, compared with plants pretreated with benzothiadiazole S-methyl ester (BTH), a functional analog of salicylic acid (SA) .
Biochemical Pathways
The affected biochemical pathways involve the plant redox system . The compound promotes the accumulation of hydrogen peroxide (H2O2) in the cytosol, plasma membrane, and cell wall around intracellular bacteria, and also on the bacterial cell wall . This indicates that H2O2, a type of ROS, is directly involved in killing bacteria .
Pharmacokinetics
It is noted that the compound is fully soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol’s action include an increase in the fresh weight of rice (Oryza sativa) and Arabidopsis plants at low concentrations . It also promotes lateral root development . At the cellular level, there is an accumulation of H2O2 in various parts of the cell during bacterial infection .
Safety and Hazards
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKAPIBNLGYHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




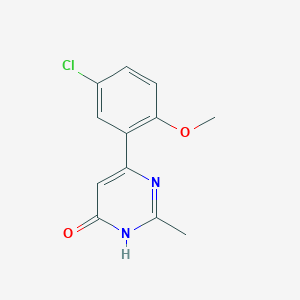


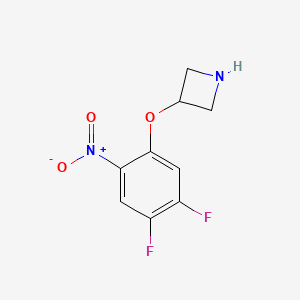
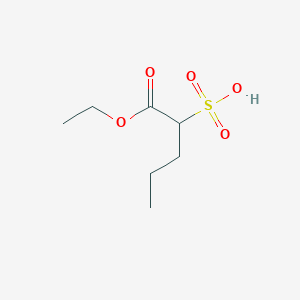
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride](/img/structure/B1493695.png)
![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)


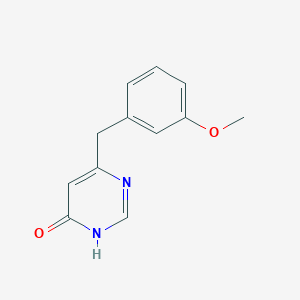

![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)
